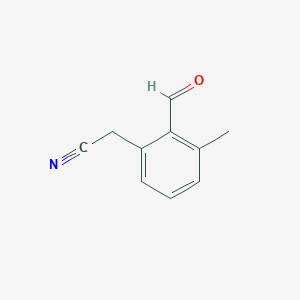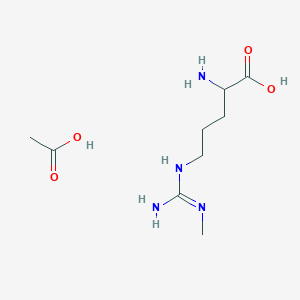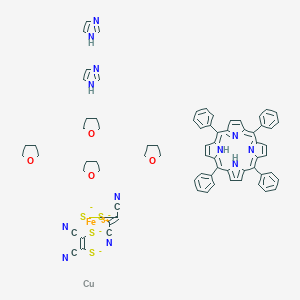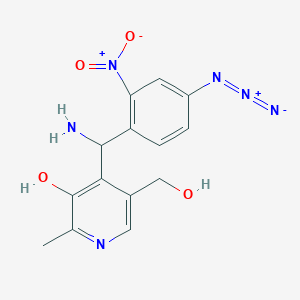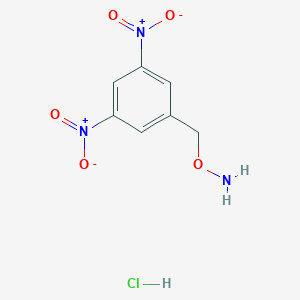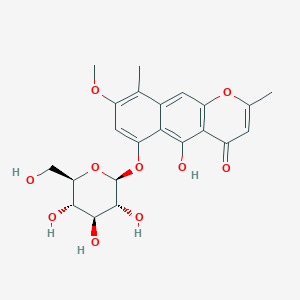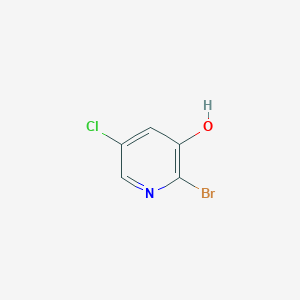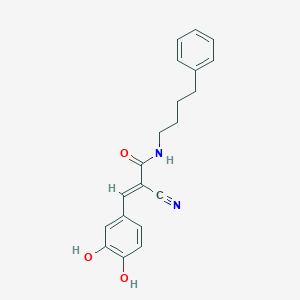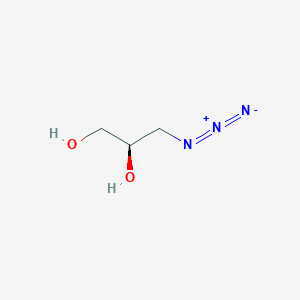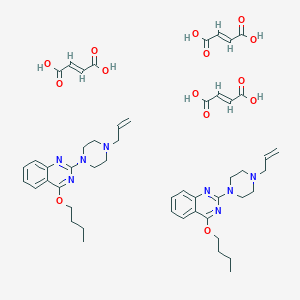
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazoline derivative that has been synthesized through a number of different methods, and has been shown to have a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells, and may also prevent the growth and spread of tumors.
Biochemical And Physiological Effects
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and proliferation, and may also have anti-inflammatory properties. Additionally, 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been shown to have a positive effect on the immune system, and may be able to stimulate the production of certain immune cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) in lab experiments is that it has been extensively studied, and its properties and effects are well-known. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are a number of future directions for research on 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3). One area of research that holds promise is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3), and to identify other potential applications for this compound in scientific research. Finally, future research should focus on identifying any potential limitations or side effects associated with the use of this compound in lab experiments, in order to ensure that it is used safely and effectively.
Synthesis Methods
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been achieved through a number of different methods. One such method involves the reaction of 4-butoxy-2-nitrobenzaldehyde with allylamine and piperazine in the presence of a reducing agent. This reaction produces the intermediate 2-(4-allyl-1-piperazinyl)-4-butoxy-1-nitrobenzene, which can then be further reacted with fumaric acid to produce the final product, 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3).
Scientific Research Applications
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) has anti-cancer properties, and may be able to inhibit the growth of cancer cells.
properties
CAS RN |
129663-99-6 |
|---|---|
Product Name |
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) |
Molecular Formula |
2C19H26N4O.3C4H4O4 |
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-butoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/2C19H26N4O.3C4H4O4/c2*1-3-5-15-24-18-16-8-6-7-9-17(16)20-19(21-18)23-13-11-22(10-4-2)12-14-23;3*5-3(6)1-2-4(7)8/h2*4,6-9H,2-3,5,10-15H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI Key |
WLAFFPDQVAFIOY-VQYXCCSOSA-N |
Isomeric SMILES |
CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.CCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
synonyms |
2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate (2:3) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



